(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)12-11-13-10(14)7-16-11/h3-6H,2,7H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAGWHBBYSSMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642126 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Ionic Liquid-Catalyzed Synthesis
Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) enhance reaction efficiency:
Nanoparticle-Catalyzed Reactions
Nano-CoFe₂O₄@SiO₂ catalysts enable rapid cyclocondensation:
Microwave-Assisted Synthesis
Microwave irradiation accelerates the three-component reaction:
-
Conditions : 150 W, 100°C, 15 minutes
-
Yield : 84%
-
Advantages : Reduced side reactions and improved Z-configuration stability
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Three-Component | 65–75 | 4–6 h | One-pot simplicity | Moderate regioselectivity |
| Thiourea Cyclization | 78–82 | 6–8 h | High purity | Multi-step process |
| Ammonium Thiocyanate | 68–81 | 3–6 h | Scalability | Byproduct formation |
| Ionic Liquid | 88 | 2 h | Eco-friendly | Cost of ionic liquids |
| Microwave | 84 | 15 min | Rapid synthesis | Specialized equipment required |
Structural Confirmation and Characterization
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Features and Physical Properties
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) may enhance electrophilic reactivity, while electron-donating groups (e.g., ethoxy in the target compound) improve stability.
- Thioxo vs. Oxo : Replacement of the 4-oxo group with 2-thioxo (e.g., ) increases electrophilicity, influencing redox behavior and biological target interactions.
Table 2: Anticancer and Anti-inflammatory Activities
Key Observations :
- Anticancer Potency : Compounds with bulky aryl substituents (e.g., 3,4-dimethylphenyl in 4a) show enhanced cytotoxicity, possibly due to improved membrane permeability or target binding .
- Anti-inflammatory Activity : Conjugated systems (e.g., cyclohexadienylidene in ) enhance anti-inflammatory efficacy by modulating COX-2 or cytokine pathways.
Biological Activity
(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This compound is characterized by a thiazolidine ring fused with an imine and an ethoxyphenyl substituent, which may contribute to its pharmacological properties. Research into its biological activity has revealed promising results in areas such as antimicrobial, anti-inflammatory, and anticancer effects.
- Molecular Formula: C11H12N2O2S
- CAS Number: 86181-71-7
- Structure: The compound features a thiazolidinone core with an ethoxy group attached to the phenyl ring.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anti-inflammatory Activity
Research has shown that this compound possesses anti-inflammatory effects. In vitro studies using RAW264.7 macrophages demonstrated a reduction in pro-inflammatory cytokines and nitric oxide production upon treatment with the compound. This suggests its potential as a therapeutic agent in inflammatory diseases.
Anticancer Activity
The anticancer properties of this compound have been evaluated in several cancer cell lines. Notably, it exhibited cytotoxic effects against HeLa and K562 cell lines, with IC50 values indicating effective concentration ranges for inducing cell death.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| K562 | 12.5 |
| MDA-MB-361 | 20.0 |
Case Studies and Research Findings
- Cytotoxicity Assessment : A study conducted on various thiazolidinone derivatives, including this compound, revealed selective cytotoxicity against cancer cells while sparing normal fibroblast cells. The compound's mechanism of action involved both intrinsic and extrinsic apoptotic pathways.
- Metabolic Effects : Another research highlighted the compound's ability to modulate metabolic disorders by enhancing glucose uptake in insulin-resistant models . This suggests potential applications in diabetes management.
- Anti-inflammatory Mechanisms : The anti-inflammatory activity was further characterized by measuring the inhibition of cyclooxygenase enzymes and pro-inflammatory cytokines, indicating a multi-target approach in its mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
